molecular formula C16H9BrCl2N2OS B2751710 [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone CAS No. 339023-03-9

[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone

Cat. No.: B2751710
CAS No.: 339023-03-9
M. Wt: 428.13
InChI Key: ZYJLMDVQKCOYCL-UHFFFAOYSA-N
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Description

[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is a complex organic compound that features a bromophenyl group and a dichloroanilino-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzoyl chloride with 3,4-dichloroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [4-Chlorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
  • [4-Fluorophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
  • [4-Methylphenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone

Uniqueness

Compared to similar compounds, [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

Properties

IUPAC Name

(4-bromophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)15(22)14-8-20-16(23-14)21-11-5-6-12(18)13(19)7-11/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJLMDVQKCOYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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